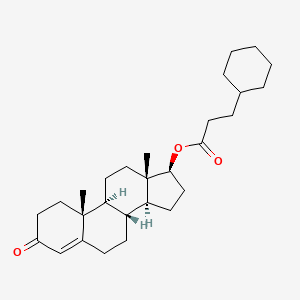

Testosterone 3-cyclohexylpropionate

Description

Structure

3D Structure

Properties

CAS No. |

2034-94-8 |

|---|---|

Molecular Formula |

C28H42O3 |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-cyclohexylpropanoate |

InChI |

InChI=1S/C28H42O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h18-19,22-25H,3-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 |

InChI Key |

HFFZTSFKTLANED-FEZCWRLCSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CC[C@]35C |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCCC4)CCC5=CC(=O)CCC35C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways for Testosterone (B1683101) 3-cyclohexylpropionate

The synthesis of Testosterone 3-cyclohexylpropionate is fundamentally an esterification reaction. This process involves the chemical joining of the testosterone molecule with 3-cyclohexylpropionic acid at the 17-beta hydroxyl group of the steroid.

The primary precursors for the synthesis of this compound are:

Testosterone: The foundational steroid molecule, characterized by a hydroxyl group at the C17 position, which is the site of esterification. wikipedia.org Testosterone itself can be synthesized from various steroid intermediates, such as 4-androstene-3,17-dione (4-AD), through enzymatic reduction. mdpi.com For instance, ketoreductase 2 (KR-2) can catalyze the bioreduction of 4-AD to testosterone with high conversion rates. mdpi.com The biosynthesis of testosterone involves several enzymes, including CYP11A1, HSD3B, and CYP17A1. nih.gov

3-Cyclohexylpropionic Acid: This carboxylic acid provides the ester side chain. Its synthesis can be achieved through various routes. One patented method involves the hydrogenation of cinnamic acid. google.com In this process, cinnamic acid is first oxidized in an alkaline solution with a silver-carbon catalyst, and the resulting intermediate is then hydrogenated using a ruthenium-carbon catalyst to yield 3-cyclohexylpropionic acid with a total yield reported to be 90% or more. google.com Another approach starts from cyclohexanone, which reacts with an organic amine to form an enamine intermediate, followed by a Michael addition with methyl acrylate (B77674) and subsequent reduction and hydrolysis. google.com This acid is a key intermediate in the synthesis of other compounds as well, such as allyl cyclohexylpropionate, a fragrance known as pineapple ester. google.comfishersci.ca

The esterification of testosterone with 3-cyclohexylpropionic acid (or its more reactive acyl chloride derivative, 3-cyclohexylpropionyl chloride) is typically achieved through acid-catalyzed or coupling agent-mediated reactions. fishersci.ca

Fischer-Speier Esterification: This classic method involves reacting the alcohol (testosterone) and the carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. ontosight.ai The reaction is an equilibrium process, often requiring the removal of water to drive it towards the product. nih.gov

Acylation with Acyl Chlorides/Anhydrides: A more common and efficient laboratory method involves using a more reactive derivative of the carboxylic acid, such as the acyl chloride or anhydride (B1165640). The reaction of testosterone with 3-cyclohexylpropionyl chloride or 3-cyclohexylpropionic anhydride would proceed readily, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to neutralize the HCl or carboxylic acid byproduct. google.comgoogle.com

Modern Catalytic Methods: Research into more efficient and environmentally benign synthesis has led to new catalysts. One study highlights the use of a recyclable, polymer-supported tosylic acid catalyst for testosterone esterification under solvent-free microwave irradiation. semanticscholar.orgresearchgate.net This method dramatically reduces reaction times to as little as 2.5 minutes, affording yields in the 33–96% range for various esters. semanticscholar.orgresearchgate.net Other catalysts explored for steroid esterification include combinations of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and DMAP, or dicyclohexylcarbodiimide (B1669883) (DCC)/DMAP. researchgate.net

Optimizing the synthesis of testosterone esters is crucial for achieving high yields and purity. Key factors include the choice of catalyst, reaction conditions, and purification methods.

Catalyst Selection: The choice of catalyst can significantly impact reaction efficiency and selectivity. For instance, novel catalysts like sodium dihydrogen phosphate (B84403) have been used in the synthesis of 17-position steroid esters to reduce the formation of by-products, thereby increasing product purity and yield. google.com Zirconium-based catalysts have also been shown to be effective and moisture-tolerant for esterification reactions. nih.gov

Reaction Conditions: Parameters such as temperature, reaction time, and solvent are critical. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates. semanticscholar.orgresearchgate.net For example, in the synthesis of testosterone propionate (B1217596) using a polymer-supported catalyst, microwave irradiation at 100°C for just 2.5 minutes resulted in a 73% yield after catalyst recycling. semanticscholar.org In contrast, conventional heating might require several hours. semanticscholar.org

Purification: After the reaction, the crude product must be purified. This is typically done using silica (B1680970) gel column chromatography to separate the desired ester from unreacted starting materials and any by-products. semanticscholar.org The purity of the final product is often verified using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comsemanticscholar.org

Table 1: Comparison of Catalytic Methods for Testosterone Ester Synthesis

| Catalyst System | Reaction Conditions | Reported Yields | Key Advantages | Source |

|---|---|---|---|---|

| Polymer-supported tosylic acid | Microwave irradiation, 100°C, 2.5 min, solvent-free | 33-96% (for various esters) | Fast reaction, recyclable catalyst, environmentally friendly | semanticscholar.orgresearchgate.net |

| Propionic anhydride / DMAP | Standard organic synthesis conditions | Not specified for this specific ester, but a common method | High reactivity of anhydride | google.com |

| EDC·HCl / DMAP | Coupling reaction conditions | Not specified for this specific ester, but a common method | Mild conditions for acid-sensitive substrates | researchgate.net |

| Zirconocene complex | Toluene, 80°C | 40% (for 2-phenylethyl 4-cyanobenzoate) | Moisture-tolerant, avoids water scavengers | nih.gov |

Comparative Synthetic Strategies for Cyclohexylpropionic Acid Esters of Steroids

While this compound is a specific example, the esterification strategy is applicable to other steroids. A closely related compound is testosterone cypionate, which is the cyclopentylpropionate ester. google.com The synthesis of these esters follows similar principles of esterification, primarily involving the reaction of the steroid's hydroxyl group with the corresponding cycloalkylpropionic acid or its activated derivative. The choice of the cycloalkyl group can subtly influence the compound's lipophilicity and, therefore, its pharmacokinetic properties. wikipedia.org The synthesis of 3-cyclopentylpropionic acid, a precursor for testosterone cypionate, is also an important area of research and is used in the synthesis of other drugs like estradiol (B170435) cypionate. google.com

Development of Novel Steroidal Esters and Analogs

The development of novel steroidal esters is an ongoing field of research, driven by the need to fine-tune the delivery and duration of action of steroid hormones. empowerpharmacy.com By varying the length and structure of the fatty acid ester chain, chemists can precisely modulate the half-life of the resulting compound. wikipedia.orgnih.govresearchgate.net

Research has explored a wide range of esters, from short-chain variants like acetate (B1210297) and propionate to long-chain esters like decanoate (B1226879) and undecanoate. wikipedia.orgnih.gov Studies have shown that for testosterone esters, an optimal duration of action in rodents was found with a chain length of 9 or 10 carbons (nonanoate or decanoate). wikipedia.org

More recent research has focused on synthesizing testosterone esters with specific unsaturated fatty acids, such as oleic acid, linoleic acid, and docosahexaenoic acid (DHA). nih.gov The goal of this research is to create androgen esters that might offer additional benefits or reduced side effects, particularly in pathologies with altered lipid homeostasis. nih.gov These novel esters are synthesized using similar coupling methods and are evaluated for their biological effects and pharmacokinetic profiles. nih.gov This continuous development underscores the importance of esterification as a key chemical strategy in steroid drug design. nih.gov

Molecular and Cellular Mechanisms of Action

Androgen Receptor Interaction and Binding Dynamics

As a synthetic ester, Testosterone (B1683101) 3-cyclohexylpropionate's biological effects are mediated by the release of testosterone. youtube.com Free testosterone interacts with androgen receptors (AR), which are intracellular ligand-activated transcription factors belonging to the nuclear receptor superfamily. wikipedia.orgmdpi.com

Ligand-Receptor Complex Formation and Conformational Changes

In its inactive state, the androgen receptor resides in the cytoplasm, complexed with a group of chaperone molecules, including heat shock proteins (HSPs) like HSP90 and HSP70. drugbank.comnih.gov The binding of an androgen, such as testosterone, to the ligand-binding domain of the AR induces a critical conformational change. drugbank.comncats.io This change facilitates the dissociation of the heat shock proteins.

The release from the HSP complex exposes a nuclear localization signal on the receptor. nih.gov This allows the newly formed testosterone-receptor complex to translocate from the cytoplasm into the cell nucleus, where it can exert its effects on gene expression. ncats.ionih.gov This ligand-induced structural transformation is essential for the receptor's subsequent DNA binding and transcriptional activity.

Transcriptional Regulation via Hormone Response Elements

Once inside the nucleus, the testosterone-AR complex functions as a transcription factor. It binds to specific DNA sequences known as Hormone Response Elements (HREs), or more specifically, Androgen Response Elements (AREs), located in the promoter or enhancer regions of target genes. nih.govncats.io The AR typically binds to these elements as a homodimer, where two identical testosterone-AR complexes recognize and bind to two halves of a palindromic HRE sequence. nih.gov

This binding event initiates the recruitment of a cascade of co-regulatory proteins, including co-activators and co-repressors, as well as components of the general transcription machinery. nih.gov The specific assembly of these proteins dictates the transcriptional outcome, leading to either the induction or repression of gene expression. nih.govlibretexts.org This process ultimately results in the synthesis of new proteins that carry out the physiological effects of androgens, such as promoting protein synthesis in muscle tissue. wikipedia.orgmedicalnewstoday.com

Modulation of Androgen Receptor Expression and Topology

The interaction between testosterone and its receptor can also influence the expression of the androgen receptor itself. Studies have demonstrated that testosterone administration can upregulate the expression of AR mRNA and protein levels in various tissues, including Leydig cells and skeletal muscle. nih.govoup.com This suggests a positive feedback mechanism where the presence of the ligand can increase the number of its own receptors, potentially sensitizing the cell to further androgenic stimulation. mdpi.com Furthermore, androgens are critical for the proper localization and stability of the AR protein, ensuring its presence within the nucleus to regulate target genes. mdpi.comnih.gov

Intracellular Steroid Metabolism and Its Influence on Receptor Activity

The activity of testosterone released from Testosterone 3-cyclohexylpropionate is not uniform across all tissues. Its effects can be significantly modified by local intracellular metabolism, primarily through the actions of two key enzymes: 5α-reductase and aromatase. ncats.iowikipedia.org

5α-Reductase Activity and Dihydrotestosterone (B1667394) Formation in Specific Tissues (Preclinical)

In certain androgen-sensitive tissues, such as the prostate gland, external genitalia, and skin, testosterone can be converted into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govwikipedia.org This conversion is catalyzed by the enzyme 5α-reductase. nih.gov

DHT binds to the same androgen receptor as testosterone but does so with a significantly higher affinity (approximately 2-10 times greater) and dissociates more slowly. ncats.ionih.govmdpi.com This enhanced binding affinity makes DHT a more potent activator of the androgen receptor, amplifying the androgenic signal in tissues where 5α-reductase is expressed. nih.gov Preclinical studies in animal models have confirmed the importance of this metabolic step. For example, in rats, the conversion of testosterone to DHT is crucial for the androgen-dependent stages of spermatogenesis. nih.gov Similarly, studies in nude mice have shown that certain conditions can increase the peripheral 5α-reductase activity, leading to greater conversion of testosterone to DHT in the skin. nih.gov

| Androgen | Binding Affinity for AR | Potency Relative to Testosterone | Primary Tissues of Formation/Action |

|---|---|---|---|

| Testosterone | High | 1x | Muscle, Bone, Testis nih.gov |

| Dihydrotestosterone (DHT) | Very High (2-10x > Testosterone) nih.govnih.gov | ~2.5x ncats.io | Prostate, Skin, Hair Follicles nih.govwikipedia.org |

Aromatase Activity and Estrogen Conversion in Select Tissues (Preclinical)

In other tissues, notably adipose (fat) tissue, the brain, and bone, testosterone can serve as a substrate for the enzyme aromatase (CYP19A1). wikipedia.org Aromatase converts androgens into estrogens. Specifically, it catalyzes the transformation of testosterone into estradiol (B170435), a primary estrogen. wikipedia.orgresearchgate.net

| Pathway | Enzyme | Metabolite | Primary Tissues of Activity (Preclinical & Clinical) | Effect on Receptor Activity |

|---|---|---|---|---|

| 5α-Reduction | 5α-Reductase nih.gov | Dihydrotestosterone (DHT) nih.gov | Prostate, Skin, Genitals wikipedia.org | Amplifies androgenic signal via higher AR affinity ncats.ionih.gov |

| Aromatization | Aromatase (CYP19A1) wikipedia.org | Estradiol researchgate.net | Adipose Tissue, Brain, Bone wikipedia.org | Mediates effects through Estrogen Receptors nih.govnih.gov |

Role of Hydroxysteroid Dehydrogenases in Metabolite Formation

Once liberated from its ester, testosterone becomes a substrate for various metabolic enzymes, prominently including the hydroxysteroid dehydrogenase (HSD) family. These enzymes are critical in modulating the activity of androgens and estrogens by catalyzing the interconversion of steroids. nih.gov

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): This group of enzymes plays a pivotal role in steroid biosynthesis and metabolism. nih.gov They are responsible for the final step in the formation of potent androgens and estrogens. nih.gov For instance, type 3 and type 5 17β-HSD catalyze the formation of testosterone from androstenedione (B190577). nih.gov Conversely, other isoforms like type 2 17β-HSD are involved in the inactivation of testosterone by converting it to the less potent androstenedione. nih.gov This tissue-specific expression of different HSD isoenzymes allows for precise local control over androgen levels and activity. nih.gov

5α-Reductase: In certain tissues such as the prostate gland and skin, testosterone is converted by the enzyme 5α-reductase to dihydrotestosterone (DHT). DHT binds to the androgen receptor with a higher affinity than testosterone, amplifying its androgenic effects. oup.com

Aromatase (CYP19A1): Testosterone can also be converted to the estrogen estradiol via the enzyme aromatase. bioscientifica.com This conversion is significant in tissues like adipose tissue and the brain.

The metabolic fate of testosterone, and thus the ultimate effect of this compound administration, is determined by the relative expression and activity of these enzymes in different target tissues.

| Enzyme | Primary Function with Respect to Testosterone | Typical Location | Reference |

|---|---|---|---|

| 17β-HSD Type 2 | Inactivates Testosterone to Androstenedione | Placenta, Endometrium | nih.gov |

| 17β-HSD Type 3 | Synthesizes Testosterone from Androstenedione | Testis | nih.govnih.gov |

| 17β-HSD Type 5 (AKR1C3) | Synthesizes Testosterone from Androstenedione | Peripheral tissues, Prostate | nih.gov |

| 5α-Reductase | Converts Testosterone to Dihydrotestosterone (DHT) | Prostate, Skin, Liver | oup.comnih.gov |

| Aromatase (CYP19A1) | Converts Testosterone to Estradiol | Adipose tissue, Brain, Gonads | bioscientifica.com |

Non-Genomic Actions and Rapid Signaling Pathways

Beyond the classical genomic pathway involving nuclear receptor activation and gene transcription, testosterone also elicits rapid, non-genomic effects. mdpi.com These actions are initiated at the cell membrane and involve the activation of various second messenger systems, occurring too quickly to be explained by changes in gene expression. bioscientifica.com

These rapid signaling events are thought to be mediated by membrane-associated androgen receptors (mARs) or other cell surface receptors like G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org The binding of testosterone to these receptors can trigger a cascade of intracellular events:

Activation of Kinase Pathways: Testosterone has been shown to rapidly activate several protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Src kinase. bioscientifica.commssm.edu These pathways are crucial for cell proliferation, survival, and differentiation.

Modulation of Intracellular Calcium: Testosterone can induce rapid changes in intracellular calcium (Ca2+) concentrations. mdpi.com This can occur through the activation of L-type calcium channels or via G-protein-mediated activation of phospholipase C (PLC), which leads to the release of calcium from intracellular stores. mdpi.comwikipedia.org

G-Protein Modulation: Evidence suggests that testosterone can modulate the activity of G-proteins, influencing downstream effectors and contributing to rapid cellular responses. mdpi.com For instance, testosterone has been shown to regulate macrophage polarization through inhibitory G-proteins (Gαi).

Cellular and Tissue-Specific Responses in In Vitro and Animal Models

The effects of testosterone, following its release from this compound, have been studied extensively in various cellular and animal models, revealing tissue-specific responses.

Satellite Cell Activation and Myonuclear Accretion Mechanisms

In skeletal muscle, a primary target of androgens, testosterone promotes hypertrophy. A key mechanism underlying this growth is the activation of satellite cells, which are muscle stem cells.

Activation and Proliferation: Testosterone administration increases the number of satellite cells. It stimulates these quiescent cells to enter the cell cycle and proliferate, increasing the pool of myoblasts.

Myonuclear Accretion: The newly generated myoblasts can fuse with existing muscle fibers, donating their nuclei. This process, known as myonuclear accretion, is considered essential for substantial muscle fiber hypertrophy, as it increases the transcriptional capacity required to support a larger muscle fiber volume. Studies in older men have shown a dose-dependent increase in satellite cell number and myonuclear accretion following testosterone administration, which is associated with muscle fiber hypertrophy.

Influence on Pluripotent Precursor Cell Differentiation Pathways

Testosterone can direct the differentiation fate of pluripotent and multipotent precursor cells, influencing the balance between different cell lineages.

Myogenic vs. Adipogenic Lineage: In vitro studies suggest that testosterone can promote the commitment of pluripotent precursor cells towards a myogenic (muscle-forming) lineage while simultaneously inhibiting adipogenic (fat-forming) differentiation. One proposed mechanism involves testosterone modulating macrophage polarization towards an anti-inflammatory M2 phenotype, which in turn inhibits pre-adipocyte differentiation.

Mesenchymal Stem Cells (MSCs): Research using testosterone propionate (B1217596) on bone marrow-derived MSCs has shown that it can promote their proliferation and viability without altering their fundamental differentiation capacities into bone or cartilage. This suggests a role in maintaining the pool of these multipotent cells.

Interference with Glucocorticoid Receptor Expression and Anti-Catabolic Effects

Testosterone exerts anti-catabolic effects, which are crucial for maintaining muscle mass by counteracting the muscle-wasting effects of catabolic hormones like glucocorticoids (e.g., cortisol).

Competitive Binding: Early in vitro research demonstrated that androgens, including testosterone, can competitively inhibit the binding of glucocorticoids to their receptors in muscle cytosol. nih.gov By occupying the glucocorticoid receptor, testosterone can directly block the catabolic signaling initiated by glucocorticoids. nih.gov

Crosstalk in Gene Expression: More recent studies highlight a complex crosstalk between androgen receptor (AR) and glucocorticoid receptor (GR) signaling. In some tissues, AR activation is necessary for effective GR-regulated gene expression, while in others, AR antagonism can blunt the transcriptional response to glucocorticoids. nih.gov This interaction is tissue-specific; for example, in white adipose tissue and liver, androgen signaling modulates the transcriptional output of the GR. nih.gov In certain brain regions of mice, corticosterone (B1669441) was found to increase AR mRNA expression, suggesting a mechanism where glucocorticoids can enhance sensitivity to androgens. nih.gov

Suppression of Cortisol: Testosterone has been shown to suppress cortisol, a primary catabolic hormone, which helps protect muscle tissue from breakdown and promotes recovery.

Effects on Hypothalamic-Pituitary-Gonadal (HPG) Axis in Animal Models

The administration of exogenous testosterone, such as this compound, significantly impacts the Hypothalamic-Pituitary-Gonadal (HPG) axis through a negative feedback mechanism. oup.com

Suppression of Gonadotropins: Testosterone acts at the level of the hypothalamus and pituitary gland to suppress the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH). oup.com

Animal Model Findings:

In mice , post-pubertal administration of testosterone enanthate led to the suppression of the HPG axis, evidenced by LH suppression, cessation of the estrous cycle (persistent diestrus), and an absence of corpora lutea in the ovaries.

In dogs , both surgical and chemical castration (using a GnRH agonist) lead to a dramatic decrease in plasma testosterone concentrations. Studies evaluating GnRH antagonists in male rats and dogs showed reduced serum LH and testosterone levels.

In a rat model of Polycystic Ovary Syndrome (PCOS), a GnRH antagonist was shown to decrease FSH levels, indicating an effect on the HPG axis.

These findings from animal models consistently demonstrate the suppressive effect of exogenous androgens on the endogenous regulation of reproductive hormones.

| Animal Model | Compound/Method | Observed Effects | Reference |

|---|---|---|---|

| Female Mice | Testosterone Enanthate | Cessation of cyclicity, LH suppression, absence of corpora lutea | |

| Male Dogs | GnRH Agonist (Deslorelin) | Decreased plasma LH, FSH, estradiol, and testosterone | |

| Male Rats & Dogs | GnRH Antagonist (Linzagolix) | Reduced serum LH and testosterone levels | |

| Female Rats (PCOS model) | GnRH Antagonist (Linzagolix) | Decreased follicle-stimulating hormone (FSH) levels |

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Studies (Non-Clinical)

Hydrolysis Kinetics by Blood Esterases

The cleavage of the ester bond of testosterone (B1683101) 3-cyclohexylpropionate is a critical step for the release of active testosterone. This process is mediated by esterase enzymes present in the blood and various tissues. fitscience.conih.gov The rate of this hydrolysis is a key determinant of the compound's duration of action. Esterified forms of testosterone are essentially prodrugs, requiring the enzymatic removal of the ester chain to become biologically active. fitscience.cowikipedia.org The lipophilicity conferred by the ester chain influences the rate at which the compound is released from an oil-based depot after intramuscular injection and subsequently hydrolyzed. fitscience.co

Influence of Esterification on Systemic Bioavailability and Duration of Action

Esterification of testosterone, as with testosterone 3-cyclohexylpropionate, is a fundamental strategy to enhance its therapeutic utility by prolonging its release and, consequently, its duration of action. nih.govwikipedia.org When administered, particularly via intramuscular injection in an oil vehicle, the ester forms a depot in the muscle tissue. fitscience.copnas.org The increased lipophilicity of the esterified molecule slows its absorption into the systemic circulation. fitscience.cowikipedia.org

The length and structure of the ester chain are directly correlated with the half-life of the compound; longer and more complex esters generally result in a longer half-life. nih.gov This extended release profile avoids the rapid peaks and troughs in plasma testosterone levels that would occur with the administration of unmodified testosterone, which is quickly metabolized by the liver. nih.gov The slow release from the depot and subsequent hydrolysis by blood and tissue esterases ensure a sustained level of testosterone in the circulation. fitscience.conih.gov Studies on various testosterone esters have demonstrated that the half-life can range from less than a day to over a month, depending on the specific ester used. nih.govnih.gov

Protein Binding Dynamics (e.g., Sex Hormone-Binding Globulin, Albumin)

Once testosterone is released from its ester, its distribution and bioavailability are largely governed by its binding to plasma proteins. In circulation, a significant portion of testosterone (97.0% to 99.5%) is bound to proteins. wikipedia.orgwikipedia.org The primary binding proteins are sex hormone-binding globulin (SHBG) and albumin. nih.govyoutube.com

Table 1: Testosterone Binding Proteins and Their Characteristics

| Binding Protein | Binding Affinity for Testosterone | Percentage of Bound Testosterone | Bioavailability of Bound Fraction |

|---|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | High | Varies | Inactive |

| Albumin | Low | Varies | Bioavailable |

| Corticosteroid-Binding Globulin (CBG) | Low | Minor | Not specified |

| Orosomucoid | Low | Minor | Not specified |

Metabolic Pathways and metabolite Identification (Non-Clinical)

The metabolism of testosterone, following its release from the cyclohexylpropionate ester, occurs primarily in the liver and involves two main phases of biotransformation. wikipedia.orgnih.gov

Characterization of Phase I Biotransformations (e.g., Oxidations, Reductions)

Phase I metabolism involves the chemical modification of the testosterone molecule, primarily through oxidation and reduction reactions, to make it more water-soluble for subsequent excretion. longdom.org Key Phase I metabolic pathways for testosterone include:

5α- and 5β-Reduction: Testosterone can be converted to more or less active androgens. The enzyme 5α-reductase converts testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen. wikipedia.orgnih.gov Conversely, 5β-reductase produces an inactive metabolite. researchgate.net

Oxidation: The cytochrome P450 family of enzymes, particularly the CYP3A subfamily, plays a major role in oxidizing testosterone at various positions on the steroid nucleus. nih.govresearchgate.net

Hydroxysteroid Dehydrogenase (HSD) Reactions: These enzymes can interconvert hydroxyl and keto groups on the steroid, for example, at the 17β-position. researchgate.net

Elucidation of Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I biotransformation, the resulting metabolites, as well as some unchanged testosterone, undergo Phase II conjugation reactions. longdom.orgnih.gov These reactions involve the attachment of endogenous molecules to the steroid, which further increases their water solubility and facilitates their elimination from the body, primarily through urine. nih.govnih.gov

The main Phase II reactions for testosterone and its metabolites are:

Glucuronidation: This is the most significant conjugation pathway for testosterone. nih.gov Uridine diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7, UGT2B15, and UGT2B17, catalyze the attachment of glucuronic acid to the hydroxyl groups of testosterone and its metabolites. nih.gov The resulting glucuronide conjugates are readily excreted in the urine. wikipedia.org

Sulfation: A smaller proportion of testosterone metabolites are conjugated with sulfate (B86663) by sulfotransferase (SULT) enzymes, such as SULT2A1. nih.gov

Table 2: Key Enzymes in Testosterone Metabolism

| Metabolic Phase | Enzyme Family | Key Enzymes | Function |

|---|---|---|---|

| Phase I | Reductases | 5α-reductase, 5β-reductase | Reduction of the A-ring double bond |

| Phase I | Cytochrome P450 | CYP3A subfamily | Oxidation at various positions |

| Phase I | Dehydrogenases | 17β-HSD | Interconversion of hydroxyl and keto groups |

| Phase II | Glucuronosyltransferases | UGT2B7, UGT2B15, UGT2B17 | Conjugation with glucuronic acid |

| Phase II | Sulfotransferases | SULT2A1 | Conjugation with sulfate |

Tissue-Specific Metabolic Enzyme Activities and Profiles

The metabolism of this compound, like other testosterone esters, is a two-step process. The initial and rate-limiting step is the cleavage of the 3-cyclohexylpropionate ester group from the testosterone molecule. This hydrolysis is catalyzed by non-specific esterase enzymes present in various tissues and blood. quora.comexcelmale.com

Once liberated, free testosterone undergoes further metabolism, primarily in the liver, but also in other tissues such as the prostate, skin, and nervous system. The key metabolic pathways for testosterone include:

Oxidation: The 17β-hydroxyl group is oxidized to a ketone, forming androstenedione (B190577). This reaction is reversible.

Reduction: The A-ring of testosterone is reduced by 5α-reductase to form the more potent androgen, dihydrotestosterone (DHT). There are different isoforms of 5α-reductase with varying tissue distributions.

Aromatization: Testosterone is converted to estradiol (B170435) by the enzyme aromatase (cytochrome P450 19A1), which is present in adipose tissue, brain, and gonads.

The relative contribution of these pathways can vary between different tissues, leading to a diverse profile of active and inactive metabolites. For instance, in tissues with high 5α-reductase activity, the effects of testosterone are largely mediated by DHT. In tissues rich in aromatase, estrogenic effects can become significant. Chronic administration of testosterone esters in animal models, such as rhesus monkeys, has been shown to alter the metabolic profile in the liver, shifting from androstenedione to androsterone (B159326) as the major metabolite. nih.gov

A study in pigs administered a mixture of testosterone esters showed that the esters were rapidly hydrolyzed in the bloodstream. mdpi.com This suggests that a significant portion of the initial ester cleavage for injectable formulations occurs in the blood, making the released testosterone available to various tissues for further metabolism.

Elimination Profiles (Non-Clinical)

The elimination of this compound is governed by the elimination of its metabolic products, primarily the metabolites of testosterone. Following its cleavage from the ester, testosterone and its metabolites are conjugated in the liver to form more water-soluble compounds, mainly glucuronides and sulfates. wikipedia.org These conjugates are then excreted from the body.

Non-clinical studies in various animal species have established the primary routes of elimination for testosterone metabolites. The majority, approximately 90%, is excreted in the urine as glucuronic and sulfuric acid conjugates. wikipedia.org The major urinary metabolites are androsterone glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.org A smaller fraction, around 6%, is eliminated in the feces, mostly in the unconjugated form. wikipedia.org Less than 0.01% of testosterone is excreted unchanged in the urine. wikipedia.org

Pharmacokinetic Modeling in Animal Models

While specific pharmacokinetic models for this compound are not described in the available literature, models developed for other long-acting testosterone esters in animal models can provide valuable insights. The pharmacokinetics of testosterone esters administered via intramuscular injection are typically characterized by a depot effect, where the ester is slowly released from the injection site into the systemic circulation. scribd.com

Pharmacokinetic studies comparing different testosterone esters in cynomolgus monkeys and rats have demonstrated that the length and structure of the ester chain are the primary determinants of the absorption rate and, consequently, the duration of action. scribd.comoup.com For instance, testosterone undecanoate, with its longer ester chain, exhibits a longer terminal half-life and mean residence time compared to testosterone enanthate. oup.com It is reasonable to infer that this compound would exhibit a pharmacokinetic profile between that of medium-chain esters (like enanthate) and very-long-chain esters (like undecanoate).

Comparative Pharmacokinetic Parameters of Different Testosterone Esters in Cynomolgus Monkeys

| Parameter | Testosterone Undecanoate | Testosterone Enanthate |

| Terminal Half-life (days) | 25.7 ± 4.0 | 10.3 ± 1.1 |

| Mean Residence Time (days) | 40.7 ± 4.1 | 11.6 ± 1.1 |

| Cmax (nmol/l) | 73 ± 12 | 177 ± 21 |

| AUC (nmol·h/l) | 4051 ± 939 | 1771 ± 208 |

| Data from a study in cynomolgus monkeys receiving a single intramuscular injection. oup.com |

Half-Lives of Various Testosterone Esters

| Testosterone Ester | Elimination Half-life (days) |

| Testosterone Propionate (B1217596) | 0.8 |

| Testosterone Enanthate | 4.5 |

| Testosterone Cypionate | ~4.5 |

| Testosterone Undecanoate (in tea seed oil) | 20.9 |

| Testosterone Buciclate | 29.5 |

| General elimination half-lives as reported from various sources. wikipedia.org |

These tables illustrate the significant impact of the ester chain on the pharmacokinetic profile of testosterone esters. Based on its structure, this compound would be expected to have a half-life and duration of action that positions it as a long-acting formulation.

Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, stands as the gold standard for the analysis of testosterone (B1683101) and its esters. These hyphenated techniques provide the necessary separation and detection capabilities to distinguish and quantify specific compounds within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For steroids like Testosterone 3-cyclohexylpropionate, which have low volatility, chemical derivatization is a mandatory step to convert them into less polar and more volatile compounds suitable for GC analysis. springernature.comnih.gov The most common derivatization involves transforming the steroid into a silyl (B83357) derivative, such as a pentafluorobenzyl/trimethylsilyl (B98337) derivative. springernature.comnih.gov

The analytical process begins with the extraction of the analyte from the sample matrix, followed by derivatization. The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column, typically a dimethylpolysiloxane column. springernature.com The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification, while the chromatographic peak area allows for quantification. nih.gov GC-MS is considered a pre-eminent discovery tool in clinical steroid investigations due to its ability to provide a comprehensive metabolic profile. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for the analysis of testosterone esters in many research and clinical applications. nih.govnih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, which simplifies sample preparation and reduces analysis time. diva-portal.orgnvkc.nl This technique offers high sensitivity and specificity, making it suitable for detecting the very low concentrations of steroids typically found in biological samples. nih.govmdpi.com

In a typical LC-MS/MS workflow, the sample extract is injected onto a liquid chromatography column, most commonly a reversed-phase column such as a C18. springernature.comdiva-portal.orgnih.gov A mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is used to separate the components of the mixture. diva-portal.org The separated analytes then enter the mass spectrometer, which is typically a triple quadrupole instrument.

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). diva-portal.orgresearchgate.net In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole then selects specific product ions (fragments) to monitor. This two-stage mass filtering provides exceptional specificity and reduces background noise. For testosterone esters, precursor ions and several product ions can be identified to ensure accurate detection. diva-portal.org The combination of retention time from the LC and the specific precursor-product ion transitions from the MS/MS provides highly reliable identification and quantification. mpg.de

Interactive Table 1: Example LC-MS/MS Parameters for Testosterone Ester Analysis This table illustrates typical parameters used in LC-MS/MS methods for testosterone esters. The specific transitions for this compound would be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Column Type |

|---|---|---|---|---|

| Testosterone | 289.2 | 97.1 | 109.1 | C18 |

| Testosterone Propionate (B1217596) | 345.2 | 289.2 | 97.1 | C18 |

| Testosterone Enanthate | 401.3 | 289.2 | 97.1 | C18 |

| Testosterone Cypionate | 413.3 | 289.2 | 121.1 | C18 |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before instrumental analysis. The choice of technique depends on the sample type (e.g., serum, urine, oil) and the subsequent analytical method.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method for extracting steroids from biological fluids. springernature.comnih.gov It involves partitioning the analyte between two immiscible liquid phases. Solvents such as methyl tert-butyl ether (MTBE), or a mixture of diethyl ether and ethyl acetate (B1210297), are frequently used to extract testosterone esters from serum. diva-portal.orgnvkc.nl

Solid-Phase Extraction (SPE): SPE is another common technique that uses a solid sorbent material, packed in a cartridge, to selectively adsorb the analyte from a liquid sample. nih.gov Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. For androgen analysis, reversed-phase cartridges like C18 or polymeric sorbents are often employed. nih.govmdpi.com SPE can offer cleaner extracts compared to LLE. dshs-koeln.de

Derivatization , the chemical modification of an analyte, is performed to improve its analytical properties.

For GC-MS analysis , derivatization is essential to increase the volatility and thermal stability of testosterone esters. The most common approach is silylation, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group. springernature.comnih.gov

For LC-MS/MS analysis , while often not required, derivatization can be used to enhance ionization efficiency and thus improve sensitivity, especially when using electrospray ionization (ESI). mdpi.com For example, reagents like 2-Hydrazino-1-methylpyridine (HMP) can be used to derivatize keto-steroids, significantly increasing their signal in the mass spectrometer. mdpi.com

Interactive Table 2: Overview of Sample Preparation Protocols for Steroid Analysis

| Technique | Sample Matrix | Protocol Summary | Purpose |

|---|---|---|---|

| LLE | Serum | Add MTBE, vortex to mix, centrifuge to separate phases, evaporate organic layer. nvkc.nl | Extraction & Concentration |

| SPE | Urine | Apply sample to a pre-conditioned C18 cartridge, wash with water, elute with methanol. mdpi.comdshs-koeln.de | Cleanup & Concentration |

| Derivatization (GC-MS) | Extracted Residue | React with a silylating agent (e.g., MSTFA) to form TMS-ether derivatives. springernature.com | Increase Volatility |

| Derivatization (LC-MS) | Extracted Residue | React with HMP reagent to improve ionization efficiency. mdpi.com | Enhance Sensitivity |

Spectrometric Approaches for Structural Elucidation and Purity Assessment

Mass spectrometry is the primary spectrometric technique for the structural elucidation of testosterone esters. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. By inducing fragmentation of the precursor ion (a process called collision-activated dissociation), a spectrum of product ions is generated. nih.gov The fragmentation pattern is specific to the molecule's structure. For a testosterone ester like this compound, the fragmentation would yield characteristic ions. These include:

Diagnostic ions for the steroid core: Fragments that are common to all testosterone derivatives, confirming the basic steroidal ring structure. nih.gov

Ions representative of the ester side chain: A fragment corresponding to the cyclohexylpropionate group, which would allow for the specific identification of this ester. nih.gov

By analyzing these fragmentation patterns, researchers can confirm the identity of this compound and distinguish it from other testosterone esters, even in the absence of a certified reference standard. nih.gov This approach is crucial for identifying components in unlabelled or counterfeit products.

Isotope Ratio Mass Spectrometry for Differentiating Exogenous and Endogenous Steroids

Isotope Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), is the definitive method for distinguishing between testosterone produced naturally by the body (endogenous) and that introduced from an external source (exogenous). nih.govnih.gov This is of paramount importance in anti-doping testing. researchgate.net

The principle of GC-C-IRMS relies on the measurement of the carbon-13 to carbon-12 ratio (¹³C/¹²C) in the steroid molecule. osti.gov This ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰). Synthetic testosterone and its esters, including this compound, are typically manufactured from plant-based precursors (phytosterols). These plants utilize a photosynthetic pathway that results in a lower incorporation of ¹³C compared to the biosynthetic pathways in the human body. Consequently, synthetic steroids are depleted in ¹³C relative to their endogenous counterparts. researchgate.netosti.gov

In an IRMS analysis, the urinary steroid profile is first analyzed. nih.gov If suspicious, a GC-C-IRMS analysis is performed. The δ¹³C values of testosterone metabolites (like androsterone (B159326) and etiocholanolone) are measured and compared to the δ¹³C value of an endogenous reference compound (ERC), which is a steroid not affected by testosterone administration. dshs-koeln.de A significant difference in these δ¹³C values is a clear indication of the administration of an exogenous steroid. nih.gov The detection of the intact ester, such as this compound, in blood or urine is also unmistakable proof of exogenous administration. diva-portal.org

Comparative Endocrinology and Androgen Analog Research

Comparative Pharmacological and Biological Activities with Other Testosterone (B1683101) Esters

Testosterone, in its unesterified form, has a very short half-life, making it impractical for therapeutic use. researchgate.netnih.gov To overcome this, esterification at the 17β-hydroxyl group is employed to create a prodrug form of the hormone. researchgate.net This modification increases the steroid's lipophilicity, causing it to be released more slowly from the site of intramuscular injection into the bloodstream, where it is then hydrolyzed by esterases back into active, free testosterone. researchgate.netontosight.ainih.gov The primary difference between testosterone esters, including Testosterone 3-cyclohexylpropionate, lies in their pharmacokinetic profiles, which are dictated by the structure and length of the attached ester chain. mdpi.commdpi.com

The duration of action and half-life of a testosterone ester are generally correlated with the size and length of the ester chain; longer and larger esters are more lipophilic and thus have longer half-lives. researchgate.netmdpi.com Testosterone Propionate (B1217596), with a short three-carbon ester, has a half-life of approximately 1-3 days. icfitnessclub.com Testosterone Enanthate (seven-carbon chain) and Testosterone Cypionate (eight-carbon chain with a cyclopentyl group) are longer-acting esters, with half-lives of approximately 4-7 days and 8-12 days, respectively. icfitnessclub.comverywellhealth.comswolverine.com

This compound, also known as testosterone cyclohexylpropionate, features a propionate ester with a cyclohexyl ring attached. wikipedia.org This bulky, lipophilic ester group results in a prolonged duration of action. While precise pharmacokinetic data from comparative studies are limited, its structure suggests a release profile that is significantly extended, similar to or potentially longer than that of other long-chain esters like cypionate or enanthate. Once the ester is cleaved, the resulting testosterone molecule is biologically identical regardless of the ester it was attached to, meaning its direct effects on androgen receptors are the same. rxlist.com The key pharmacological distinction is the rate of release and the resulting stability of serum testosterone levels between administrations. droracle.ai

| Testosterone Ester | Ester Structure | Approximate Half-Life | Release Profile |

|---|---|---|---|

| Testosterone Propionate | 3-carbon chain | 1-3 days icfitnessclub.com | Fast-acting, rapid peak and trough icfitnessclub.com |

| Testosterone Phenylpropionate | Propionate with phenyl group | ~2.5 days mdpi.com | Intermediate |

| Testosterone Enanthate | 7-carbon chain | 4-7 days icfitnessclub.comverywellhealth.com | Slow-acting, sustained release icfitnessclub.com |

| Testosterone Cypionate | 8-carbon chain (cyclopentylpropionate) | 8-12 days icfitnessclub.comswolverine.com | Slow-acting, sustained release swolverine.com |

| This compound | Propionate with cyclohexyl group | Long (inferred from structure) | Slow-acting, sustained release (inferred) ontosight.ai |

| Testosterone Decanoate (B1226879) | 10-carbon chain | Long | Very slow-acting, prolonged release mdpi.com |

| Testosterone Undecanoate | 11-carbon chain | Very long (~36 days) mdpi.com | Very slow-acting, prolonged release researchgate.netresearchgate.net |

Investigation of Steroid Structure-Activity Relationships

The structure-activity relationship (SAR) for testosterone esters is primarily concerned with how the ester at the 17β position influences the drug's pharmacokinetic profile. wikipedia.org The fundamental principle is that the addition of an ester group converts testosterone into a prodrug, and the chemical nature of this ester dictates its rate of absorption and hydrolysis. researchgate.net

Ester Chain Length and Lipophilicity : There is a direct correlation between the length of the ester's carbon chain and its half-life. mdpi.com Longer chains increase lipophilicity, causing the compound to form a more persistent depot in oily injection vehicles and slowing its release into the aqueous environment of the bloodstream. researchgate.netwikipedia.org This is why short esters like acetate (B1210297) (2 carbons) and propionate (3 carbons) are fast-acting, while long esters like enanthate (7 carbons), decanoate (10 carbons), and undecanoate (11 carbons) provide a much more sustained release. researchgate.netmdpi.commdpi.com

Ester Structure : The shape and complexity of the ester also play a role. This compound has a propionate base but includes a bulky cyclohexyl ring structure. wikipedia.org This large, non-polar group significantly enhances lipophilicity, contributing to a slow-release profile comparable to or exceeding that of straight-chain esters of similar carbon number. ontosight.ai The crystal structure of various testosterone esters shows that while the core steroid backbone remains geometrically similar, the orientation and packing of the ester tails differ, which can influence solubility and release characteristics. mdpi.comnih.gov

Beyond esterification, other structural modifications to the steroid nucleus create new compounds with different activity profiles. For example, removing the C19 methyl group enhances the anabolic-to-androgenic ratio, as seen in nandrolone. wikipedia.org Adding a double bond between C1 and C2 can increase metabolic stability and the anabolic-to-androgenic ratio. wikipedia.org These modifications, however, are distinct from the role of the ester, which is exclusively to modulate pharmacokinetics. researchgate.net

Development and Characterization of Novel Steroidal Ester Derivatives

The development of novel steroidal ester derivatives is an ongoing area of pharmaceutical research aimed at optimizing hormone replacement therapy and exploring other therapeutic applications. nih.govnih.gov The primary goal is to create derivatives with improved pharmacokinetic profiles, such as more stable serum concentrations, longer duration of action to reduce administration frequency, or different routes of administration. researchgate.netmedcraveonline.com

The process involves synthesizing new esters by reacting the parent steroid (e.g., testosterone) with a variety of carboxylic acids. medcraveonline.comacs.org These can range from simple aliphatic acids to more complex aromatic or heterocyclic structures. nih.govmdpi.com Researchers characterize these new compounds to determine their physical properties (e.g., solubility, crystal structure) and pharmacological profiles (e.g., hydrolysis rate, half-life). mdpi.commdpi.comdigitellinc.com

For instance, the development of Testosterone Undecanoate represented a significant advance, as its very long ester chain allows for administration intervals of several weeks and also enables an oral formulation that can be absorbed via the lymphatic system. researchgate.netwikipedia.org The synthesis of various experimental esters continues, with researchers exploring how different chemical moieties attached to the steroid can influence binding affinity, tissue selectivity, or even confer new biological activities. nih.govtandfonline.comwipo.int this compound itself is a product of this type of research, designed to offer a specific duration of action by modifying testosterone with a cyclohexylpropanoic acid. wikipedia.org This field of study highlights the versatility of using the steroid scaffold to create a wide array of derivatives with tailored properties for potential therapeutic use. nih.gov

In Vitro and Ex Vivo Research Models

Cell Culture Models for Receptor Binding, Gene Expression, and Cell Differentiation Studies

Cell culture models are indispensable for dissecting the molecular mechanisms of androgens at the cellular level. They provide a homogenous and reproducible system to study specific cellular events such as receptor binding, downstream gene expression, and the influence on cell differentiation pathways.

Androgen-sensitive cell lines, such as the human prostate adenocarcinoma cell lines LNCaP and PC-3, are commonly employed. LNCaP cells are hormone-dependent and express a functional androgen receptor, making them a valuable model for studying receptor-mediated effects. mdpi.comresearchgate.net In contrast, PC-3 cells are considered hormone-independent. mdpi.com Studies using these cells can quantify the effects of testosterone (B1683101) on metabolic activity and cell viability. For instance, research has shown that high concentrations of testosterone can induce a dose-dependent cytotoxic effect on both LNCaP and PC-3 cells in vitro. mdpi.comresearchgate.net

Mesenchymal stem cells (MSCs) derived from bone marrow offer another critical model, particularly for studying cell differentiation. Research on testosterone propionate (B1217596), a short-acting testosterone ester, demonstrated that it could promote the proliferation and viability of bone marrow-derived MSCs at specific concentrations (e.g., 10⁻⁸ M) without altering their fundamental differentiation capacity into osteoblasts, chondroblasts, and adipocytes. nih.gov Such studies are crucial for understanding how testosterone esters might influence tissue regeneration and stem cell behavior. nih.govnih.gov Furthermore, these models allow for detailed analysis of changes in cell surface marker expression, providing insight into cellular responses to androgen exposure. nih.gov

| Testosterone Concentration (µM) | PC-3 Cell Metabolic Activity (%) | LNCaP Cell Metabolic Activity (%) |

|---|---|---|

| 62.5 | 101% | Not specified |

| 250 | 83% | Not specified |

| 1000 | 24% | Not specified |

| 4000 | 14% | 11.5% |

Tissue Slice and Organ Culture Models for Metabolic and Receptor Activity Assessment

While cell cultures are excellent for studying isolated cellular responses, they lack the complex, multi-cellular architecture of native tissues. Ex vivo models, such as tissue slices and organ cultures, bridge this gap by maintaining the structural and functional integrity of the tissue for a period in a controlled laboratory environment. wada-ama.org

Liver tissue preparations are particularly important for studying the metabolism of testosterone esters. wada-ama.orgnih.gov The hydrolysis of the ester bond in compounds like Testosterone 3-cyclohexylpropionate is a critical activation step. Studies using liver homogenates from various species (e.g., rat, cynomolgus monkey) have been used to investigate the rate of hydrolysis of testosterone esters and identify subsequent metabolites of both the steroid and the cleaved side chain. nih.gov For example, research on testosterone trans-4-n-butylcyclohexyl carboxylate showed it was slowly hydrolyzed by rat and cynomolgus monkey liver, leading to the formation of testosterone metabolites like androstenedione (B190577) and androstanediol. nih.gov These models are crucial for understanding species-specific differences in metabolism. nih.gov

Prostate organ culture is another valuable ex vivo model used to study local androgen metabolism and action within the target tissue. nih.gov These cultures allow researchers to investigate the conversion of precursor steroids into active androgens like testosterone and DHT within the complex cellular milieu of the prostate, providing insights that are not possible with monoculture systems. nih.govnih.gov

Application in Biochemical Assays and Enzyme Kinetics Investigations

Biochemical assays are fundamental to quantifying the interactions of this compound and its active metabolite, testosterone, with specific enzymes and receptors. Following hydrolysis, testosterone becomes a substrate for several key enzymes involved in steroidogenesis and metabolism.

Enzyme-linked immunosorbent assays (ELISAs) are widely used to measure the concentration of testosterone in various biological fluids and tissue culture media, offering high sensitivity for quantification. arborassays.comfrontiersin.org

The kinetics of testosterone metabolism by cytochrome P450 (CYP) enzymes are extensively studied using recombinant enzymes. For example, the metabolism of testosterone to 6β-hydroxytestosterone is a common assay to evaluate the activity of CYP3A enzymes. nih.gov Kinetic studies can determine key parameters like the Michaelis-Menten constant (Km) and maximal velocity (Vmax), revealing the efficiency and capacity of these enzymes to metabolize testosterone. nih.gov Such assays have shown that different CYP3A isoforms (e.g., CYP3A4, CYP3A5, CYP3A7) exhibit distinct kinetic profiles and produce different ratios of hydroxylated metabolites. nih.gov Similar kinetic analyses are performed for other enzymes like aromatase (CYP19A1), which converts testosterone to estradiol (B170435). nih.gov

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol P450) | Hill Coefficient (n) |

|---|---|---|---|---|

| CYP3A4 | 6β-OH-T | 52 ± 5 | 35 ± 1 | 1.0 ± 0.1 |

| 2β-OH-T | 60 ± 10 | 0.8 ± 0.1 | 1.2 ± 0.2 | |

| CYP3A5 | 6β-OH-T | 101 ± 9 | 21 ± 1 | 1.4 ± 0.1 |

| 2β-OH-T | 110 ± 20 | 1.1 ± 0.1 | 1.5 ± 0.2 | |

| CYP3A7 | 6β-OH-T | 34 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 2β-OH-T | 40 ± 10 | 0.10 ± 0.01 | 1.1 ± 0.2 | |

| 2α-OH-T | 43 ± 5 | 0.62 ± 0.04 | 1.5 ± 0.1 |

Development of Advanced In Vitro Systems to Mimic In Vivo Metabolic Processes

While traditional 2D cell cultures and tissue slices have been foundational, there is a significant push toward developing advanced in vitro models that more accurately replicate human physiological conditions. mdpi.com These systems aim to improve the in vitro-in vivo extrapolation (IVIVE) of data, as simpler models can sometimes under-predict in vivo clearance and metabolism. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant step forward. These models allow cells to grow in a 3D structure that mimics the cell-cell and cell-matrix interactions found in native tissues, often leading to more physiologically relevant gene expression and metabolic activity. mdpi.com

Microphysiological systems (MPS), also known as "organ-on-a-chip" technology, are another cutting-edge approach. These devices use microfluidics to culture cells in a dynamic environment that can simulate physiological flow and multi-organ interactions. mdpi.com For example, a "gut-on-a-chip" can model the absorption and first-pass metabolism of a compound, providing a more integrated view of its bioavailability. mdpi.com

Furthermore, the development of "humanized" models, such as zebrafish engineered to express human CYP enzymes, offers a novel platform to study human-specific metabolic pathways in a whole-organism context, helping to bridge the gap between simple in vitro assays and human studies. nih.gov These advanced systems are becoming increasingly important for accurately predicting the metabolic fate of new chemical entities like this compound. wada-ama.orgmdpi.com

Animal Model Research Applications

Studies on Reproductive System Modulation in Rodent and Other Preclinical Models

The administration of exogenous testosterone (B1683101), including its various esters, profoundly impacts the reproductive systems of animal models. These studies are critical for understanding hormonal regulation, fertility, and the potential for therapeutic interventions or a reversible contraceptive effect.

In female rodent models, testosterone administration has been shown to disrupt the normal estrous cycle. Studies using testosterone enanthate in postpubertal female mice resulted in the cessation of cyclicity and a state of persistent diestrus. nih.gov This is primarily due to the negative feedback effect of testosterone on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of luteinizing hormone (LH). nih.gov The suppression of LH, in turn, prevents ovulation, which is evidenced by the absence of corpora lutea in the ovaries of testosterone-treated mice. nih.gov

While ovulation is inhibited, follicular development at early stages does not appear to be completely arrested. Research has shown no significant reduction in the counts of primordial, primary, or secondary follicles in mice treated with testosterone. nih.gov However, an increase in atretic, cyst-like antral follicles has been observed. nih.gov These findings suggest that while testosterone interferes with the final stages of follicle maturation and ovulation, it does not deplete the ovarian reserve of early-stage follicles in the short term. The reversibility of these effects has also been demonstrated, with mice resuming normal estrous cycles after the cessation of testosterone treatment. nih.gov

In male rodents, the effects of exogenous testosterone are primarily related to the suppression of spermatogenesis through the same HPG axis feedback loop, which reduces endogenous testosterone production by the Leydig cells and follicle-stimulating hormone (FSH) levels. ncats.io

| Feature | Observation in Rodent Models (Testosterone Enanthate) | Reference |

| Estrous Cyclicity | Cessation of normal cycling, persistent diestrus | nih.gov |

| Hormone Levels | Sustained elevation of serum testosterone, suppression of Luteinizing Hormone (LH) | nih.gov |

| Ovarian Morphology | Absence of corpora lutea, increase in atretic antral follicles | nih.gov |

| Follicle Counts | No significant reduction in primordial, primary, or secondary follicles | nih.gov |

| Reversibility | Resumption of estrous cycles after cessation of treatment | nih.gov |

Investigation of Androgen Effects on Muscle Physiology in Experimental Animals

Androgens are well-established anabolic agents, and their effects on skeletal muscle have been extensively studied in various animal models. Testosterone promotes muscle hypertrophy by increasing protein synthesis and stimulating satellite cells, which are crucial for muscle repair and growth. caldic.com

Research in pig models using testosterone has demonstrated significant structural changes in skeletal muscle. Long-term administration led to a notable increase in the diameter and cross-sectional area of muscle fibers. mdpi.com For instance, one study reported an average increase of 32% in muscle fiber diameter and a 112.2% increase in fiber area in testosterone-treated pigs compared to controls. mdpi.com This hypertrophy is associated with an increase in the number of satellite cells on the muscle fiber surface. mdpi.com

Similarly, studies in avian models, specifically chicken embryos, have shown that testosterone administration increases the ratio of breast and leg muscle. mdpi.com This is achieved by inducing a significant increase in the cross-sectional area and density of myofibers. mdpi.com Testosterone treatment was also found to promote the proliferation of myoblasts, the precursor cells to muscle fibers, through the androgen receptor-mediated PI3K/Akt signaling pathway. mdpi.com These findings underscore the direct anabolic effects of testosterone on muscle tissue across different species.

| Animal Model | Testosterone Ester Used | Key Findings on Muscle Physiology | Reference |

| Pigs | Testosterone | Increased muscle fiber diameter (avg. 32%) and area (avg. 112.2%); increased number of satellite cells. | mdpi.com |

| Chickens (embryos) | Testosterone | Increased ratio of breast and leg muscle; increased myofiber cross-sectional area and density; promoted myoblast proliferation. | mdpi.com |

| Rodents (general) | Various Androgens | Stimulates myogenic differentiation and inhibits adipogenesis in pluripotent stem cells. | caldic.com |

Bone Metabolism Research in Animal Systems

Testosterone plays a vital role in maintaining bone health, and its effects are investigated in animal models of bone loss, such as those induced by spinal cord injury (SCI) or orchidectomy. Androgens can exert their effects on bone directly via androgen receptors or indirectly through aromatization to estradiol (B170435), which then acts on estrogen receptors. nih.gov

In a rodent model of severe SCI, which typically leads to rapid and severe osteoporosis, treatment with testosterone enanthate demonstrated a dose-dependent prevention of bone loss. nih.gov Rats with SCI experienced an 83% reduction in cancellous bone volume in the proximal tibia compared to sham-operated controls. nih.gov High-dose testosterone administration completely prevented this loss, maintaining bone volume at levels comparable to the sham group. nih.gov

The mechanisms for this bone-sparing effect include a reduction in bone resorption and maintenance of bone formation. Histomorphometric analysis revealed that testosterone treatment prevented the SCI-induced reduction in trabecular number and thickness and the increase in trabecular separation. nih.gov Furthermore, high-dose testosterone was associated with a 49% lower osteoclast surface compared to untreated SCI animals, indicating a potent anti-resorptive effect. nih.gov These studies highlight the therapeutic potential of long-acting testosterone esters in conditions characterized by accelerated bone loss.

| Animal Model | Condition | Testosterone Ester Used | Key Findings on Bone Metabolism | Reference |

| Sprague-Dawley Rats | Spinal Cord Injury (SCI) | Testosterone Enanthate | Fully prevented hindlimb cancellous bone loss at high doses; increased cancellous bone volume four- to five-fold compared to untreated SCI rats. | nih.gov |

| Sprague-Dawley Rats | Spinal Cord Injury (SCI) | Testosterone Enanthate | Prevented the 75% reduction in trabecular number and the >3-fold increase in trabecular separation seen after SCI. | nih.gov |

| Sprague-Dawley Rats | Spinal Cord Injury (SCI) | Testosterone Enanthate | Reduced osteoclast surface by 49% compared to untreated SCI animals, indicating decreased bone resorption. | nih.gov |

Neuroendocrine Regulation Studies and Central Nervous System Interactions in Rodent Models

The brain is a key target for testosterone, which influences a wide range of behaviors and neuroendocrine functions. In rodent models, testosterone and its metabolites, dihydrotestosterone (B1667394) (DHT) and estradiol, act on specific neural circuits to regulate male sexual behavior, aggression, and other social behaviors. ncats.io

The study of how steroid hormones influence the brain and behavior in rodents provides fundamental principles that are often applicable across species. nih.gov The effects of testosterone are mediated by its binding to androgen receptors or, after conversion by the enzyme aromatase, to estrogen receptors within the central nervous system (CNS). ncats.io The activation of these receptors in specific brain regions, such as the hypothalamus and amygdala, triggers changes in gene expression and protein synthesis, leading to modifications in neural circuit function and behavior. ncats.io

Rodent models are essential for dissecting these mechanisms. For example, studies can investigate how testosterone administration affects the expression of receptors and signaling molecules in the brain. The timing, dose, and specific form of the hormone are all critical variables that influence the behavioral outcome. nih.gov Research in this area helps to understand the neurobiological basis of androgen action on the CNS, including its role in brain development, sexual differentiation, and the activation of adult behaviors. ncats.io

Pharmacological Characterization and Comparative Efficacy in Veterinary Species

The pharmacological profile of testosterone esters is of significant interest in veterinary medicine, both for therapeutic applications and for detecting illicit use as growth promoters in food-producing animals. Comparative studies across different species, such as horses, dogs, and cattle, reveal important differences in testosterone metabolism.

In horses and dogs, testosterone metabolism is predominantly catalyzed by the CYP3A subfamily of enzymes, similar to humans. nih.gov However, the specific metabolites and their quantities can vary significantly between species. For example, androstenedione (B190577) was found to be a more prominent metabolite in canine and equine liver microsomes compared to human ones. nih.gov Studies characterizing the metabolism of testosterone by specific equine CYP450 enzymes have identified unique metabolite patterns, which is crucial for developing accurate doping control methods. nih.gov

In cattle, testosterone esters have been evaluated for their effects on growth and carcass characteristics. In one study, testosterone propionate (B1217596) implants in heifers improved daily weight gain and feed efficiency. nih.gov However, it also led to a reduction in the marbling score of the meat. nih.gov In mature cows, testosterone treatment did not significantly affect feedlot performance but did influence carcass composition. nih.gov Such studies are vital for understanding the efficacy and potential drawbacks of using androgens in livestock production and for establishing withdrawal times and detection methods.

| Species | Testosterone Ester Used | Key Pharmacological/Efficacy Findings | Reference |

| Horse, Dog | Testosterone (in vitro) | Metabolism is predominantly via the CYP3A subfamily; metabolite patterns differ from humans and between species. | nih.gov |

| Horse | Testosterone (in vitro) | Equine CYP3A enzymes produce 2-hydroxytestosterone, a metabolite not previously described in this species. | nih.gov |

| Cattle (Heifers) | Testosterone Propionate | Improved daily gain and feed efficiency; reduced meat marbling score. | nih.gov |

Future Directions and Emerging Research Avenues

Application of Advanced Spectrometric and Omics Technologies for Steroid Metabolomics

The field of metabolomics, which aims to globally analyze all metabolites in a biological system, is being revolutionized by advanced analytical techniques. nih.govnih.gov Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for steroid analysis due to its high sensitivity and specificity. nih.govnih.govendocrine-abstracts.orgmdpi.comnih.gov

For Testosterone (B1683101) 3-cyclohexylpropionate, these technologies offer several research opportunities:

Metabolic Profiling: LC-MS/MS can be used to create a detailed metabolic profile of Testosterone 3-cyclohexylpropionate in various biological matrices like serum or plasma. diva-portal.orgresearchgate.net This would involve identifying and quantifying not only the parent compound but also its various metabolites, providing a comprehensive view of its metabolic fate.

Multi-Omics Integration: By combining metabolomics data with other "omics" data (genomics, transcriptomics, proteomics), researchers can build a holistic understanding of how this compound influences cellular networks. nih.govresearchgate.netbiorxiv.orgnih.gov This integrated approach can uncover novel biomarkers and reveal the compound's impact on pathways related to androgen signaling. biorxiv.orgnih.gov

Method Development: There is ongoing potential to develop more refined and rapid LC-MS/MS methods for the simultaneous detection of a wide array of testosterone esters and their metabolites. diva-portal.orgresearchgate.net This would be invaluable for both research and clinical applications, such as in endocrinology and anti-doping science. mdpi.comyoutube.com

The application of these advanced techniques will enhance our understanding of the pharmacokinetics and pharmacodynamics of this compound and other steroid esters.

Table 1: Advanced Analytical Techniques in Steroid Research

| Technique | Application in Steroid Research | Potential Insights for this compound |

| LC-MS/MS | Quantification of steroid hormones and their metabolites in biological fluids. nih.govnih.govendocrine-abstracts.org | Detailed pharmacokinetic profiling and identification of metabolic pathways. |

| GC-MS | Gold standard for urinary steroid profiling, often used in anti-doping. endocrine-abstracts.org | Comparative analysis of metabolic fingerprints with other testosterone esters. |

| Multi-Omics | Integration of genomics, transcriptomics, proteomics, and metabolomics data. nih.govresearchgate.net | Comprehensive understanding of the compound's impact on cellular and physiological systems. biorxiv.orgresearchgate.net |

High-Throughput Screening for Novel Receptor Modulators and Ligands

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large libraries of chemical compounds to identify those that interact with a specific biological target, such as the androgen receptor. nih.govaacrjournals.orgnih.govfrontiersin.orgrti.org

Future research directions in this area include:

Discovering Novel Ligands: HTS assays can be used to screen for novel compounds that bind to the AR and act as agonists, antagonists, or modulators. nih.govnih.govacs.orgacs.org This could lead to the discovery of new therapeutic agents with improved specificity and fewer side effects.

Understanding Structure-Activity Relationships: By screening libraries of compounds with structures similar to this compound, researchers can gain insights into the structural features required for AR binding and activation. This knowledge is crucial for the rational design of new drugs.

Identifying Off-Target Effects: HTS can also be used to identify potential off-target interactions of this compound and other androgens, providing a more complete understanding of their biological activity.

The development of more sophisticated HTS assays, such as those utilizing fluorescence polarization or cell-based reporter systems, will continue to drive the discovery of novel AR modulators. nih.govacs.org

Development of Innovative Research Probes and Biochemical Tools

To better understand the complex biology of androgen signaling, there is a need for innovative research probes and biochemical tools. These tools can be used to visualize and track androgen receptors, study their interactions with other molecules, and probe their function in living cells and organisms.

Emerging research avenues include:

Fluorescent Probes: The development of fluorescently labeled analogs of testosterone esters, including this compound, would enable real-time imaging of AR dynamics in cells. chemrxiv.orgchemrxiv.orgnih.gov These probes could be used to study AR trafficking, dimerization, and interactions with co-regulator proteins.

Biotinylated Derivatives: Synthesizing biotinylated versions of testosterone esters can facilitate studies on their binding to proteins like the AR, sex hormone-binding globulin, and anti-steroid antibodies. nih.gov These probes are valuable for developing immunoassays and for affinity purification of AR-interacting proteins.

Photoaffinity Labels: These are compounds that can be activated by light to form a covalent bond with their target protein. A photoaffinity-labeled version of this compound could be used to irreversibly label the AR, aiding in the identification of the ligand-binding pocket and the study of receptor structure.

The creation of these sophisticated biochemical tools will provide researchers with new ways to investigate the molecular mechanisms of androgen action. lipexogen.com

Contribution to Basic Biological Process Elucidation and Endocrine Signaling Pathways

The study of specific androgen esters like this compound contributes to a broader understanding of fundamental biological processes and endocrine signaling. The unique pharmacokinetic profile of each ester, determined by the nature of the ester chain, provides a valuable model for studying how hormone delivery and clearance rates impact physiological responses.

Future research can leverage this compound to explore: